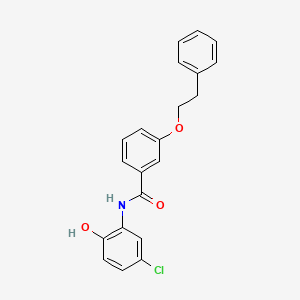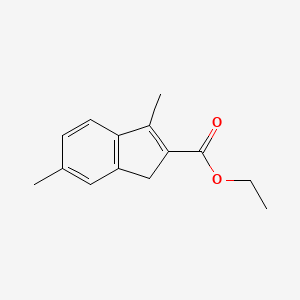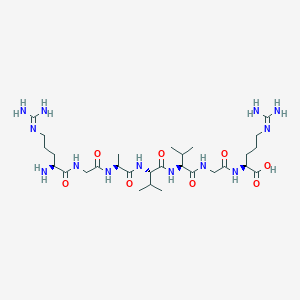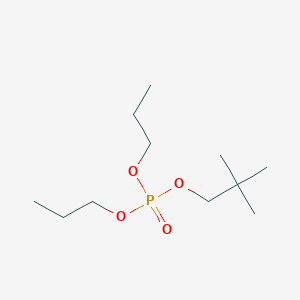
2,2-Dimethylpropyl dipropyl phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethylpropyl dipropyl phosphate is an organophosphate compound with a unique structure that includes a phosphate group bonded to a 2,2-dimethylpropyl group and two propyl groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-dimethylpropyl dipropyl phosphate typically involves the reaction of 2,2-dimethylpropanol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate chlorophosphate, which is then reacted with propanol to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Safety measures are crucial due to the reactivity of phosphorus oxychloride and the potential hazards associated with organophosphate compounds.
化学反应分析
Types of Reactions: 2,2-Dimethylpropyl dipropyl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphates with higher oxidation states.
Reduction: Reduction reactions can convert the phosphate group to phosphite or phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the propyl groups with other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a variety of alkyl or aryl phosphates.
科学研究应用
2,2-Dimethylpropyl dipropyl phosphate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organophosphate compounds.
Biology: The compound can be used in studies related to enzyme inhibition, particularly those involving acetylcholinesterase.
Medicine: Research into its potential as a therapeutic agent for conditions involving cholinergic systems is ongoing.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
作用机制
The mechanism of action of 2,2-dimethylpropyl dipropyl phosphate involves its interaction with molecular targets such as enzymes. The phosphate group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This is particularly relevant in the context of acetylcholinesterase inhibition, where the compound can prevent the breakdown of acetylcholine, resulting in increased levels of this neurotransmitter.
相似化合物的比较
Diisopropyl fluorophosphate (DFP): Another organophosphate with similar enzyme inhibitory properties.
Tris(1,1,3-tribromo-2,2-dimethylpropyl) phosphate: Used as a flame retardant with a different structural configuration.
Uniqueness: 2,2-Dimethylpropyl dipropyl phosphate is unique due to its specific structural arrangement, which imparts distinct reactivity and interaction profiles compared to other organophosphates. Its combination of 2,2-dimethylpropyl and dipropyl groups provides a balance of steric and electronic effects that influence its chemical behavior and applications.
属性
CAS 编号 |
646450-41-1 |
|---|---|
分子式 |
C11H25O4P |
分子量 |
252.29 g/mol |
IUPAC 名称 |
2,2-dimethylpropyl dipropyl phosphate |
InChI |
InChI=1S/C11H25O4P/c1-6-8-13-16(12,14-9-7-2)15-10-11(3,4)5/h6-10H2,1-5H3 |
InChI 键 |
FKRQIAWCWOOTGS-UHFFFAOYSA-N |
规范 SMILES |
CCCOP(=O)(OCCC)OCC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,3'-[(12-Silyldodecyl)azanediyl]bis[N-(2-aminoethyl)propanamide] (non-preferred name)](/img/structure/B12600966.png)
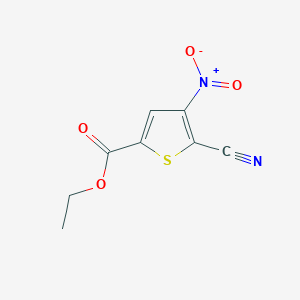


![N'-cyclooctyl-N-[2-(2,5-dimethoxyphenyl)ethyl]ethane-1,2-diamine](/img/structure/B12600996.png)



![5-({1-[2,3-Bis(tetradecanoyloxy)propyl]-3-oxo-3H-phenoxazin-7-yl}oxy)-5-oxopentanoate](/img/structure/B12601016.png)
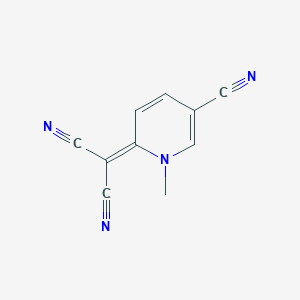
![Benzaldehyde, 4-[(3-fluoropropyl)thio]-2,5-dimethoxy-](/img/structure/B12601027.png)
